2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine-dione class, characterized by a fused tricyclic system comprising a chromene ring, a pyrimidine ring, and two ketone groups at positions 4 and 3. The substitution pattern includes an ethyl group at position 2 and a 4-methoxybenzyl group at position 3, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-ethyl-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-3-17-22-20-18(19(24)15-6-4-5-7-16(15)27-20)21(25)23(17)12-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFIOVNIWPUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry, particularly in the development of drugs targeting neurodegenerative diseases and cancer.
Neuroprotective Agents
Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. For instance, studies have demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), suggesting their potential use in neurodegenerative disease therapies .
Table 1: Biological Activity of Chromeno[2,3-d]pyrimidine Derivatives
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 48.61 | 10.6 |
| Compound B | 47.73 | 11.2 |
| Compound C | 33.50 | 15.0 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Certain studies have focused on its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study: Anticancer Activity
In a study involving human cancer cell lines, compounds derived from chromeno[2,3-d]pyrimidine demonstrated cytotoxic effects at micromolar concentrations. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential.
Synthesis and Characterization
The synthesis of 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions that facilitate the formation of complex structures efficiently. Recent advancements in synthetic methodologies have improved yields and purity levels of this compound .
Table 2: Synthetic Methods for Chromeno[2,3-d]pyrimidine Derivatives
| Methodology | Yield (%) | Reaction Time |
|---|---|---|
| Microwave-Assisted | 85 | 30 min |
| One-Pot Synthesis | 75 | 1 hour |
| Conventional Heating | 70 | 3 hours |
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine-diones exhibit variability in substituents at positions 2 and 3, which significantly alter their physicochemical and biological properties. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations :
- Aromatic Substituents (e.g., phenyl, furan) facilitate π-π stacking and intermolecular interactions, influencing crystal packing and stability .
- Steric Bulk (e.g., tert-butyl) may hinder enzymatic degradation, prolonging biological activity .
Crystallographic and Stability Data
- Hydrogen Bonding: Chromeno-pyrimidines with methoxy or nitro groups form intramolecular hydrogen bonds (e.g., C=O···H-N), stabilizing their planar conformation. Crystal structures (e.g., R factor: 0.043) confirm tight packing via van der Waals interactions .
- Thermal Stability : Derivatives with bulky substituents (e.g., tert-butyl) exhibit higher melting points (>250°C) due to reduced molecular motion .
Biological Activity
The compound 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel derivative of chromeno-pyrimidine structures that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of chromeno-pyrimidine derivatives typically involves the condensation of various heterocyclic precursors. A microwave-assisted method has been employed to synthesize this compound efficiently. The process involves treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions, resulting in functionalized derivatives with enhanced biological activity .
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrimidines exhibit significant antibacterial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains including Bacillus cereus and Pseudomonas aeruginosa . Notably, the presence of halogen substituents (such as chlorine) in the structure enhances antibacterial efficacy. In one study, compound 4e demonstrated superior activity against these pathogens compared to its analogues .
Antioxidant Activity
The antioxidant potential of chromeno-pyrimidine derivatives is another area of interest. Compounds such as 3e and 3d have shown promising results in DPPH scavenging assays, indicating their ability to neutralize free radicals . The presence of electron-withdrawing groups such as halides at specific positions on the aromatic ring significantly improves antioxidant capacity.
Anticancer Activity
Recent studies have also evaluated the anticancer properties of this compound. For example, derivatives similar to 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione have been tested against various cancer cell lines. Compound 3d was reported to inhibit cell growth significantly across multiple cancer lines with a notable effect on MDA-MB-435 and MDA-MB-468 cell lines . The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Case Studies
- Antibacterial Evaluation : A study highlighted the antibacterial activity of several synthesized chromeno-pyrimidine derivatives against common pathogens. The best-performing compounds were those with specific substitutions that enhanced their interaction with bacterial cell membranes .
- Antioxidant Studies : In vitro assays demonstrated that compounds with halogen substitutions exhibited higher DPPH scavenging activities compared to their non-substituted counterparts. This suggests a structure-activity relationship where the electronic nature of substituents plays a critical role in antioxidant efficacy .
Data Summary
| Compound Name | Antibacterial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| 2-Ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione | Effective against Bacillus cereus and Pseudomonas aeruginosa | Moderate DPPH scavenging | Significant inhibition on MDA-MB-435 and MDA-MB-468 |
Q & A
Q. What are the standard synthetic routes for this chromeno-pyrimidine derivative, and how can reaction conditions be optimized?
Methodological Answer :
- Multi-component reactions : Combine substituted aldehydes, malononitrile, and α-naphthols in PEG-400 at 100°C for 2–3 hours under catalyst-free conditions .
- Microwave-assisted synthesis : Use microwave irradiation (e.g., 300 W, 10–15 min) with thiourea and substituted coumarins in ethanol, catalyzed by p-toluenesulfonic acid, to accelerate cyclization .
- Heterocyclization : React O-acetyl salicylic acid derivatives with malononitrile in aqueous NaOH, followed by acidification to form the pyrimidine core .
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Multi-component | PEG-400, 100°C, 2–3 h | 60–75 | Catalyst-free, scalable |
| Microwave-assisted | Ethanol, 300 W, 10–15 min | 70–85 | Rapid, energy-efficient |
| Heterocyclization | NaOH/HCl, room temperature | 50–65 | Mild conditions, low cost |
Q. How can spectroscopic methods confirm structural integrity and purity?
Methodological Answer :
- NMR : Analyze and spectra for characteristic peaks (e.g., methoxy groups at δ 3.8–4.0 ppm, chromene protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (mean C–C bond length: 0.002–0.005 Å; R factor: <0.1) to validate stereochemistry .
- HPLC/GC-MS : Assess purity (>95%) by monitoring retention times and mass fragments .
Q. What strategies are effective for initial biological activity screening?
Methodological Answer :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC: 8–32 µg/mL) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays .
Q. How can researchers address low yields in heterocyclization steps?
Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (DMF) with ethanol or PEG-400 to reduce side reactions .
- Catalyst screening : Test p-toluenesulfonic acid (0.5–1.0 mol%) or triethylamine to enhance cyclization efficiency .
- Temperature control : Maintain reactions at 80–100°C to balance kinetics and thermal degradation .
Advanced Research Questions
Q. How can microwave-assisted synthesis parameters be systematically optimized?
Methodological Answer :
- Power and time : Conduct DOE (Design of Experiments) to correlate irradiation power (200–400 W) and duration (5–20 min) with yield .
- Solvent dielectric effects : Compare ethanol (ε = 24.3) vs. DMF (ε = 36.7) to maximize microwave absorption .
- Scale-up challenges : Use continuous-flow reactors to mitigate hot-spot formation in larger batches .
Q. What crystallographic challenges arise during disorder analysis in X-ray studies?
Methodological Answer :
- Disordered residues : Refine using SHELXL with PART instructions to model overlapping conformers (e.g., methoxy or ethyl groups) .
- Data-to-parameter ratio : Ensure ratios >15:1 by collecting high-resolution data (≤0.8 Å) to minimize overfitting .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms to improve R-factor accuracy .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions .
- Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro) on activity trends .
- Meta-analysis : Pool data from multiple studies to identify outliers or concentration-dependent effects .
Q. What computational approaches predict drug-likeness and bioavailability?
Methodological Answer :
- ADMET profiling : Use SwissADME or QikProp to calculate logP (target: 2–3), PSA (<140 Ų), and Lipinski violations .
- Molecular docking : Simulate binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) with AutoDock Vina .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
